N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide is a heterocyclic amide featuring two thiophene rings: one as a substituent in the hydroxypropyl chain (thiophen-3-yl) and another in the carboxamide moiety (thiophene-2-carboxamide). The analysis below focuses on structurally related compounds to infer key properties and differences.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c14-10(9-4-7-16-8-9)3-5-13-12(15)11-2-1-6-17-11/h1-2,4,6-8,10,14H,3,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRVXPACAUXTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid with 3-hydroxy-3-(thiophen-3-yl)propylamine under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane; conditions include acidic or neutral environments.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation; conditions typically involve anhydrous solvents and low temperatures.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or strong bases (e.g., NaOH); conditions vary based on the specific substitution reaction.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carboxaldehyde.
Reduction: N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamine.
Substitution: Various substituted thiophenes depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its structural similarity to other biologically active thiophene derivatives suggests possible applications in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for further research in therapeutic development.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure may contribute to the development of new materials with enhanced performance.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways. The hydroxy and carboxamide groups can interact with enzymes or receptors, leading to biological responses. The specific pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (thiophene rings, amide linkages) and are analyzed for comparison:
*Estimated based on molecular formula.
Key Differences and Implications
Thiophene Substitution Patterns :
- The target compound has thiophen-3-yl and thiophene-2-carboxamide groups, while Impurity B features a thiophen-2-yl group. The 3-position substitution in the target compound may alter electronic properties (e.g., resonance effects) compared to 2-substituted analogs.
- The spirocyclic compound includes a thiophene-2-carboxamide but substitutes the hydroxyl group with a complex dioxo-diazaspiro system, likely increasing steric hindrance and reducing solubility.
Functional Groups: The hydroxyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity, contrasting with the hydrophobic isopropyl group in the spirocyclic analog and the methylamino group in Impurity B . The absence of halogens (e.g., chlorine in 3-chloro-N-phenyl-phthalimide ) distinguishes the target compound, which may reduce toxicity compared to halogenated analogs.
The target compound’s purity is unspecified but could face similar issues due to its polar functional groups. High-purity standards for 3-chloro-N-phenyl-phthalimide highlight the importance of purity in polymer precursors, a consideration that may extend to the target compound if used in materials science.
Research Findings and Data Gaps
- Electronic Properties : Thiophene-containing compounds often exhibit π-conjugation, making them candidates for organic electronics. The target compound’s dual thiophene motifs could enhance charge transport compared to single-thiophene analogs like Impurity B .
- However, specific bioactivity data are lacking.
- Synthetic Challenges : The spirocyclic compound’s synthesis involves multi-step routes, implying that the target compound may require similar strategies, especially to maintain stereochemistry at the hydroxypropyl center.
Biological Activity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, drawing from diverse research findings.
Chemical Structure and Properties
Molecular Formula: C12H13NO2S2
Molecular Weight: 269.37 g/mol
CAS Number: 2034465-34-2
The compound features a thiophene ring, which is known for its electron-rich properties, making it a valuable scaffold in drug design. The hydroxyl group contributes to the compound's solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Thiophene Derivatives: Utilizing thiophene-based precursors.
- Formation of Carboxamide Linkage: Reacting the thiophene derivative with appropriate amine sources under controlled conditions.
- Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study evaluating various thiophene derivatives found that certain analogs displayed minimum inhibitory concentrations (MICs) against pathogenic bacteria like Staphylococcus aureus and Escherichia coli ranging from 0.22 to 0.25 μg/mL, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 | Staphylococcus aureus |
| Compound 5a | 0.25 | Escherichia coli |
| N-(3-hydroxy...) | TBD | TBD |
The biological mechanism of action for this class of compounds typically involves the inhibition of bacterial enzymes critical for survival, such as dihydropteroate synthase, which disrupts folate synthesis in bacteria. Additionally, the presence of the hydroxyl group may enhance binding affinity through hydrogen bonding interactions with target enzymes.
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxicity of related thiophene compounds. Results indicated low hemolytic activity (% lysis range from 3.23 to 15.22%) and noncytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for therapeutic applications .
Case Studies
- Antibacterial Efficacy Study: A recent study evaluated the antibacterial efficacy of several thiophene derivatives, including this compound. The study utilized time-kill assays and biofilm formation inhibition tests, demonstrating that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like ciprofloxacin.
- Synergistic Effects: Another investigation explored the synergistic effects of combining N-(3-hydroxy...) with existing antibiotics. The results showed that co-administration reduced MIC values for both ciprofloxacin and ketoconazole, highlighting the potential for combination therapies in treating resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
